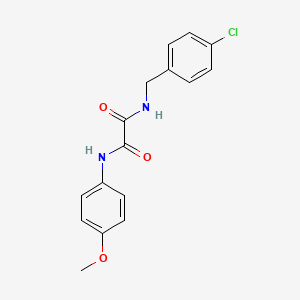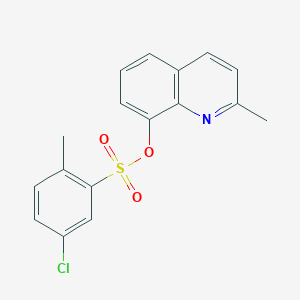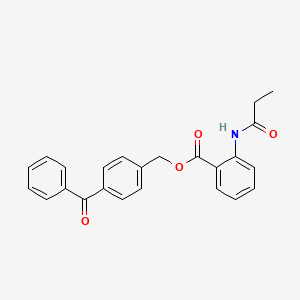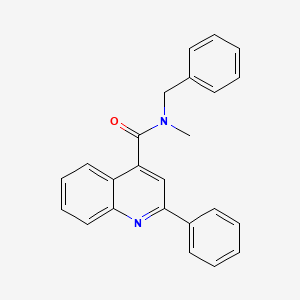
N-(3-chloro-2-methylphenyl)-2-phenylcyclopropanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chloro-2-methylphenyl)-2-phenylcyclopropanecarboxamide, also known as CPP-115, is a chemical compound that belongs to the class of cyclopropane carboxamides. It is a potent inhibitor of the enzyme called gamma-aminobutyric acid (GABA) transaminase, which is involved in the metabolism of GABA, the primary inhibitory neurotransmitter in the central nervous system. CPP-115 has been the subject of extensive scientific research due to its potential therapeutic applications in the treatment of various neurological and psychiatric disorders.
Mecanismo De Acción
N-(3-chloro-2-methylphenyl)-2-phenylcyclopropanecarboxamide acts as a potent inhibitor of GABA transaminase, the enzyme responsible for the degradation of GABA in the brain. By inhibiting this enzyme, N-(3-chloro-2-methylphenyl)-2-phenylcyclopropanecarboxamide increases the levels of GABA in the brain, leading to enhanced inhibitory neurotransmission and reduced neuronal excitability. This mechanism of action is similar to that of other GABAergic drugs, such as benzodiazepines and barbiturates.
Biochemical and Physiological Effects:
N-(3-chloro-2-methylphenyl)-2-phenylcyclopropanecarboxamide has been shown to increase GABA levels in the brain, leading to enhanced inhibitory neurotransmission and reduced neuronal excitability. This has been demonstrated in animal studies, where N-(3-chloro-2-methylphenyl)-2-phenylcyclopropanecarboxamide has been shown to reduce seizure activity in models of epilepsy. N-(3-chloro-2-methylphenyl)-2-phenylcyclopropanecarboxamide has also been shown to have anxiolytic and antidepressant effects in animal models, suggesting potential therapeutic applications in these disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(3-chloro-2-methylphenyl)-2-phenylcyclopropanecarboxamide is its potent inhibitory effect on GABA transaminase, which makes it a valuable tool for studying the role of GABA in the brain. However, one limitation of N-(3-chloro-2-methylphenyl)-2-phenylcyclopropanecarboxamide is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings. Additionally, the potential toxicity of N-(3-chloro-2-methylphenyl)-2-phenylcyclopropanecarboxamide at high doses needs to be carefully evaluated in future studies.
Direcciones Futuras
There are several potential future directions for research on N-(3-chloro-2-methylphenyl)-2-phenylcyclopropanecarboxamide. One area of interest is the development of more potent and selective inhibitors of GABA transaminase, which could have improved therapeutic efficacy and reduced side effects. Another area of interest is the investigation of the potential therapeutic applications of N-(3-chloro-2-methylphenyl)-2-phenylcyclopropanecarboxamide in other neurological and psychiatric disorders, such as addiction, schizophrenia, and bipolar disorder. Finally, the development of novel drug delivery systems for N-(3-chloro-2-methylphenyl)-2-phenylcyclopropanecarboxamide could improve its pharmacokinetic properties and enhance its therapeutic potential.
Métodos De Síntesis
The synthesis of N-(3-chloro-2-methylphenyl)-2-phenylcyclopropanecarboxamide involves the reaction of 2-phenylcyclopropanecarboxylic acid with thionyl chloride, followed by the addition of 3-chloro-2-methyl aniline and triethylamine. The resulting product is purified by column chromatography to obtain N-(3-chloro-2-methylphenyl)-2-phenylcyclopropanecarboxamide in high yield and purity.
Aplicaciones Científicas De Investigación
N-(3-chloro-2-methylphenyl)-2-phenylcyclopropanecarboxamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including epilepsy, addiction, anxiety, and depression. It has been shown to increase GABA levels in the brain, leading to enhanced inhibitory neurotransmission and reduced excitability of neurons. This makes N-(3-chloro-2-methylphenyl)-2-phenylcyclopropanecarboxamide a promising candidate for the treatment of epilepsy, which is characterized by excessive neuronal excitability and seizures.
Propiedades
IUPAC Name |
N-(3-chloro-2-methylphenyl)-2-phenylcyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO/c1-11-15(18)8-5-9-16(11)19-17(20)14-10-13(14)12-6-3-2-4-7-12/h2-9,13-14H,10H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKJNKOGXNCZEPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C2CC2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-2-methylphenyl)-2-phenylcyclopropane-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-({2-[cyclohexyl(methyl)amino]-3-pyridinyl}methyl)tetrahydro-2H-pyran-4-carboxamide](/img/structure/B5129033.png)



![5-{3,5-dichloro-2-[2-(2,5-dimethylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5129058.png)

![2-[(acetyloxy)methyl]-6-[5-[bis(2-chloroethyl)amino]-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl]tetrahydro-2H-pyran-3,4,5-triyl triacetate](/img/structure/B5129074.png)
![3,4-dibutoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5129080.png)
![5-(2,4-dichlorophenyl)-N-[2-(4-morpholinyl)phenyl]-2-furamide](/img/structure/B5129086.png)
![2,7-dimethyl-5,6,7,8-tetrahydro-4H-[1]benzothieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5129102.png)
![1-(4-biphenylyl)-3-[(4-ethoxyphenyl)amino]-2-propen-1-one](/img/structure/B5129116.png)
![1-(2,5-dimethylphenyl)-4-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]piperazine](/img/structure/B5129120.png)
![N-(2-methoxyphenyl)-4-(2-methylimidazo[1,2-a]pyridin-3-yl)-1,3-thiazol-2-amine hydrobromide](/img/structure/B5129124.png)
